1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea
Description
1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is a synthetic urea derivative featuring a cyclohexyl group and a 2-oxoindolin-5-yl moiety. Its physicochemical properties, such as hydrogen-bonding capacity from the urea group and hydrophobic interactions via the cyclohexyl substituent, make it a candidate for optimizing drug-like characteristics.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-9-10-8-12(6-7-13(10)18-14)17-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXNCKITKWIJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-oxoindoline-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in material synthesis and catalysis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (Compound 53)
Structural Differences :
- Indoline substitution : Compound 53 has a 1-(4-fluorobenzyl) group instead of the 2-oxo group in the target compound. This substitution eliminates lactam formation, reducing rigidity but introducing a fluorinated aromatic moiety.
- Functional groups : Both compounds retain the urea backbone and cyclohexyl group.
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
Structural Differences :
- Nitrosourea vs. urea: BCNU contains a nitroso group, enabling DNA alkylation, unlike the non-nitrosated urea in the target compound.
- Substituents : BCNU lacks the indoline and cyclohexyl groups, instead featuring chloroethyl chains.
1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CMCT)
Structural Differences :
- Carbodiimide vs. urea: CMCT is a carbodiimide reagent used in RNA probing, lacking the hydrogen-bond donor capacity of urea.
- Substituents: Features a morpholinoethyl group instead of indoline.
Research Implications and Gaps
- Target compound : Requires in vitro validation of 5-LOX/sEH inhibition and pharmacokinetic profiling.
- Structural optimization : Introducing fluorinated groups (as in Compound 53) may improve bioavailability without sacrificing safety.
- Safety profile: Contrasting with BCNU, the absence of alkylating capacity in the target compound suggests reduced genotoxicity, warranting preclinical toxicity studies.
Biological Activity
1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound classified as a urea derivative, characterized by its unique structural features, including a cyclohexyl group and an oxindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antiviral effects.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's structure allows for significant interactions with various biological targets, enhancing its pharmacological profile. The urea moiety is particularly notable for its ability to form hydrogen bonds, which can influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related structures can act as dual inhibitors against hepatocellular carcinoma and hepatitis C virus. The mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation and survival.
Case Study:
A study demonstrated that derivatives of oxindole showed significant cytotoxicity against various cancer cell lines, indicating that the oxindole component plays a crucial role in the anticancer activity of these compounds .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Urea derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Research Findings:
In vitro studies have revealed that similar compounds can inhibit the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
Antiviral Activity
The antiviral potential of this compound has been explored in the context of hepatitis C virus. The structural characteristics allow it to interact with viral proteins, inhibiting their function and thereby reducing viral replication.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction often involves:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation: The compound may also interact with various receptors, altering signaling pathways that contribute to disease processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Cyclohexylurea | Cyclohexyl group with urea functionality | Limited biological activity |
| 2-Oxoindole | Oxindole structure | Neuroprotective effects |
| N,N-Dimethylurea | Two methyl groups on urea nitrogen | Enhanced solubility |
| 1-Arylureas | Aryl substituents on urea nitrogen | Diverse biological activities |
This table illustrates how the unique combination of cyclohexane and oxindole structures in this compound may provide distinct pharmacological properties compared to simpler or more traditional urea derivatives.
Q & A
Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Oxidation : Use potassium permanganate or chromium trioxide in acidic media to generate intermediates like hydroxyl derivatives .
- Reduction : Employ lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents to reduce ketones or nitro groups .
- Urea Linkage Formation : React cyclohexylamine with 2-oxoindolin-5-yl isocyanate under controlled pH and temperature .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity.
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ in H₂SO₄, 60°C | 78 | 92 | |
| Urea Formation | THF, 0°C, pH 7.5 | 65 | 97 | |
| Purification | Silica chromatography (EtOAc:Hex 3:7) | - | 99 |
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl protons (δ 1.2–1.8 ppm) and urea carbonyl (δ 160–165 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN:H₂O gradient) for purity assessment; ESI-MS for molecular ion [M+H]⁺ .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., Aurora A) using fluorescence-based ADP-Glo™ kits (IC₅₀ calculations) .
- Cell Viability Assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design identifies optimal conditions for urea bond formation .
- Continuous Flow Chemistry : Microreactors reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve reproducibility .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to guide solvent selection (e.g., THF vs. DMF) .
Table 2 : Optimization Results via DoE
| Variable | Low Level | High Level | Optimal Level | Yield Increase (%) |
|---|---|---|---|---|
| Temperature | 25°C | 50°C | 40°C | 22 |
| Solvent (Polarity) | THF | DMF | DMF | 15 |
| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% | 18 |
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural Analog Comparison : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify SAR trends .
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, t-tests) to identify outliers .
Q. What computational strategies are effective for predicting target pathways or off-target effects?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against human kinome or GPCR databases .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., hepatotoxicity, BBB permeability) .
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify secondary targets .
Table 3 : Predicted Targets via Docking
| Target Protein | Docking Score (kcal/mol) | Known Inhibitors | Reference |
|---|---|---|---|
| EGFR Kinase | -9.2 | Gefitinib | |
| HSP90 | -8.7 | 17-AAG |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
